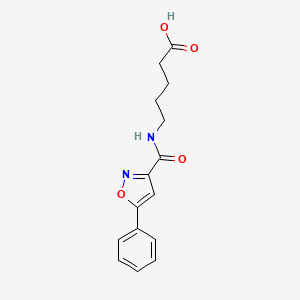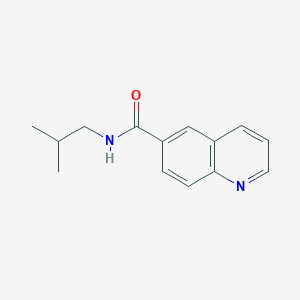![molecular formula C13H17NO5S B7590362 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid, also known as MPA, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a derivative of propionic acid and belongs to the class of arylalkanoic acids. MPA is a potent inhibitor of cyclooxygenase (COX), which is responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation.
Mécanisme D'action
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation, pain, and fever. By inhibiting COX, 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. It also inhibits the production of leukotrienes, which are involved in the inflammatory response. 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been shown to have analgesic, anti-inflammatory, and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to inhibit the growth of cancer cells. However, 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has some limitations, including its potential toxicity and the need for careful dosing to avoid side effects.
Orientations Futures
There are several future directions for research on 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid. One area of interest is its potential use in cancer therapy. 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its effectiveness in vivo. Another area of interest is the development of new derivatives of 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid that may have improved efficacy and fewer side effects. Additionally, research is needed to better understand the mechanism of action of 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid and its effects on the immune system.
Méthodes De Synthèse
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid can be synthesized by reacting 2-methyl-2-methylsulfonylpropanoic acid with 3-aminoacetophenone in the presence of a catalyst such as palladium on carbon. The reaction proceeds via a coupling reaction, where the two compounds are joined together to form 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid.
Applications De Recherche Scientifique
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including arthritis, menstrual cramps, and headaches. 2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-[3-[(2-methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-13(2,20(3,18)19)12(17)14-10-6-4-5-9(7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJLMRQHPKBGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC(=C1)CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)

![2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)
![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)
![2-[3-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590374.png)

